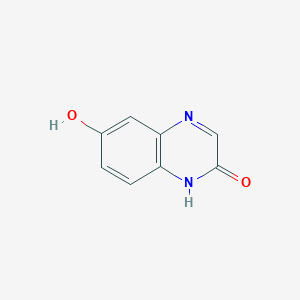
6-Hydroxyquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyquinoxalin-2(1H)-one, also known as 6-HOQ, is a heterocyclic compound with a molecular formula of C8H6N2O2. It is a derivative of quinoxaline and has been found to exhibit various biological activities such as antimicrobial, antitumor, and antioxidant properties. The purpose of
Mécanisme D'action
The mechanism of action of 6-Hydroxyquinoxalin-2(1H)-one is not fully understood. However, it is believed that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. Its antitumor activity is thought to be due to its ability to induce apoptosis in cancer cells. The antioxidant activity of 6-Hydroxyquinoxalin-2(1H)-one is believed to be due to its ability to scavenge free radicals.
Effets Biochimiques Et Physiologiques
6-Hydroxyquinoxalin-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been found to have an inhibitory effect on the production of nitric oxide. 6-Hydroxyquinoxalin-2(1H)-one has also been found to have an effect on the central nervous system by exhibiting anxiolytic and sedative properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Hydroxyquinoxalin-2(1H)-one in lab experiments is its ability to exhibit multiple biological activities. This allows for the study of various biological pathways and mechanisms. However, one limitation of using 6-Hydroxyquinoxalin-2(1H)-one is its low yield from synthesis methods. This can make it difficult to obtain large quantities for experiments.
Orientations Futures
There are several future directions for the study of 6-Hydroxyquinoxalin-2(1H)-one. One direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer and microbial infections. Additionally, the development of more efficient synthesis methods for 6-Hydroxyquinoxalin-2(1H)-one could increase its availability for research. The investigation of the structure-activity relationship of 6-Hydroxyquinoxalin-2(1H)-one could also lead to the development of more potent derivatives.
Méthodes De Synthèse
The synthesis of 6-Hydroxyquinoxalin-2(1H)-one can be achieved through various methods such as the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate, followed by the reduction of the nitro group with iron powder. Another method involves the reaction of 2-chloroquinoxaline with hydroxylamine hydrochloride in the presence of a base. The yield of 6-Hydroxyquinoxalin-2(1H)-one from these methods is typically around 50%.
Applications De Recherche Scientifique
6-Hydroxyquinoxalin-2(1H)-one has been extensively studied for its biological activities. It has been found to exhibit antimicrobial activity against various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have antitumor activity against various cancer cell lines such as A549, MCF-7, and HepG2. Additionally, 6-Hydroxyquinoxalin-2(1H)-one has been found to exhibit antioxidant activity by scavenging free radicals.
Propriétés
Numéro CAS |
123342-19-8 |
|---|---|
Nom du produit |
6-Hydroxyquinoxalin-2(1H)-one |
Formule moléculaire |
C8H6N2O2 |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
6-hydroxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-8(12)10-6/h1-4,11H,(H,10,12) |
Clé InChI |
VIVXQKBATRMVNT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)N=CC(=O)N2 |
SMILES canonique |
C1=CC2=C(C=C1O)N=CC(=O)N2 |
Synonymes |
2(1H)-Quinoxalinone, 6-hydroxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



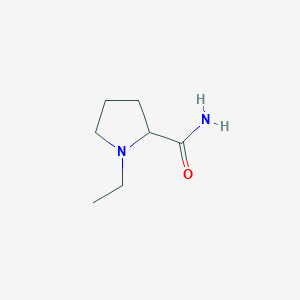
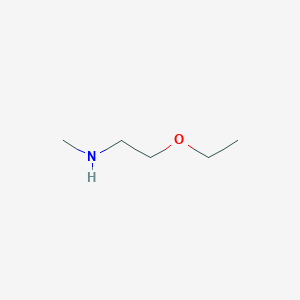


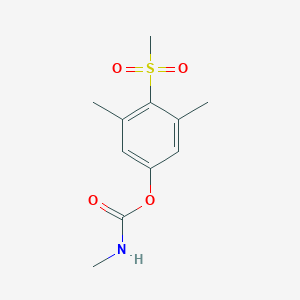
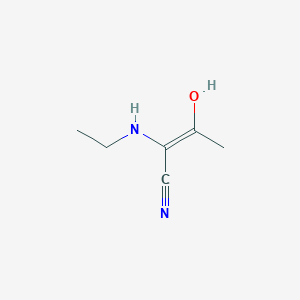
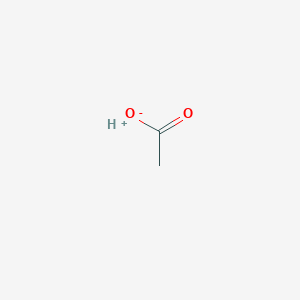
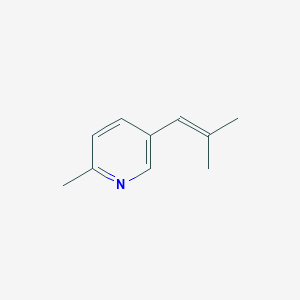
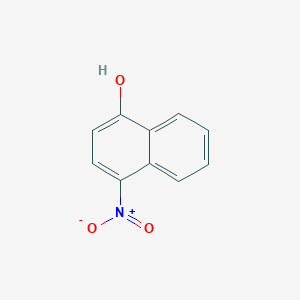
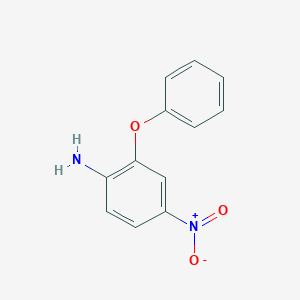
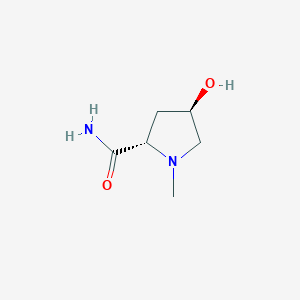
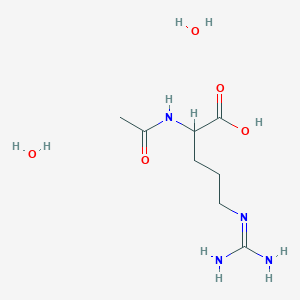
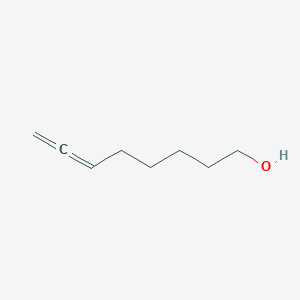
![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)